molecular formula C19H19FN6O4S B2733530 N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-70-4

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Numéro de catalogue: B2733530
Numéro CAS: 1396751-70-4
Poids moléculaire: 446.46
Clé InChI: DCSXBXUHQGJEEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN6O4S and its molecular weight is 446.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds incorporating the sulfamoyl moiety, similar in structure to N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, have been synthesized for their antimicrobial and antifungal properties. These compounds have shown promising results in vitro, indicating their potential for treating bacterial and fungal infections (Darwish et al., 2014).

Aldose Reductase Inhibition

Derivatives of the compound have been explored for their aldose reductase inhibitory (ARI) activity, which is relevant to managing long-term diabetic complications. Substituted benzenesulfonamides have shown potent ARIs, indicating their utility in diabetic care (Alexiou & Demopoulos, 2010).

Carbonic Anhydrase Inhibition

Research has also extended into the inhibition of human carbonic anhydrase isoforms, highlighting the potential for treating conditions such as cancer, obesity, and epilepsy. Certain derivatives have demonstrated low nanomolar inhibition, suggesting significant therapeutic potential (Carta et al., 2017).

Histamine H3 Receptor Antagonism

The compound's structure is conducive to modifications leading to histamine H3 receptor antagonism, providing a pathway for developing novel antagonists with potential applications in treating neurological and sleep disorders (Stark, 2000).

Anticancer Applications

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds, related structurally to this compound, have shown promising results against breast and colon cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).

Anti-inflammatory and Anticonvulsant Activities

The synthesis of compounds with structural similarities to this compound has been directed towards exploring their anti-inflammatory and anticonvulsant properties. These activities are crucial for developing new treatments for inflammatory diseases and epilepsy, showcasing the compound's versatility in drug development (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name

N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXBXUHQGJEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.